molecular formula C9H8Cl2O3 B076475 Dichlorprop-P CAS No. 15165-67-0

Dichlorprop-P

Cat. No. B076475
CAS RN: 15165-67-0
M. Wt: 235.06 g/mol
InChI Key: MZHCENGPTKEIGP-RXMQYKEDSA-N
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Description

Synthesis Analysis The synthesis of compounds related to Dichlorprop-P involves complex chemical reactions. For instance, the synthesis of related organotin dichlorides and trichlorides demonstrates intricate processes involving organometallic compounds. These syntheses illustrate the reactivity and coordination behavior of such compounds, which are essential for understanding the chemical nature of this compound and its analogs (Seibert et al., 2002).

Molecular Structure Analysis The molecular structure of this compound and related compounds is characterized by the presence of chlorine atoms and aromatic rings, which are crucial for their biological activity and interaction with plant enzymes. The structural behavior of these compounds in solution can be explored through studies such as those on dichloro-cycloazatriphosphane (Bresien et al., 2017).

Chemical Reactions and Properties this compound's chemical reactions and properties, such as its degradation and interaction with other substances, are significant for understanding its environmental impact and efficacy as a herbicide. Studies on related dichlorophosphanyl compounds and their reactivity provide insights into the types of chemical reactions this compound may undergo (Li et al., 2016).

Physical Properties Analysis The physical properties of this compound, such as solubility, boiling point, and vapor pressure, are important for its application and behavior in the environment. While specific studies on this compound's physical properties were not identified, research on related compounds can offer indirect information relevant to its physical behavior.

Chemical Properties Analysis The chemical properties of this compound, including its acidity, reactivity with other chemicals, and stability, are crucial for its effectiveness and safety as a herbicide. Studies on similar compounds, such as different organometallic complexes and their catalytic activities, can shed light on the chemical behavior of this compound (Carvalho et al., 2006).

Scientific Research Applications

  • Dissipation and Residues in Wheat-Field Ecosystem : Dichlorprop-P, along with Bentazone, is widely used for weed control in wheat fields. A study evaluated their residue levels in wheat, using a QuEChERS method for determination. The research found that the half-lives of this compound in wheat plants range from 1.9 to 2.5 days, with terminal residues in wheat grains and straw being significantly below the EU's maximum residue limit (Feng et al., 2016).

  • Risk Assessment of this compound : EFSA conducted a peer review of the pesticide risk assessment for this compound as a herbicide on cereals, grassland, and grass seed crops. The study reported on the substance's reliable endpoints for regulatory risk assessment and identified concerns in its use (Arena et al., 2018).

  • Transport in Surface Runoff : A study investigated the transport of this compound via surface runoff under simulated rainfall. It was observed that this compound, due to its water solubility, was transported mainly in the runoff water phase, highlighting the environmental movement and potential impact of this herbicide (Klöppel et al., 1994).

  • MRL Modification in Citrus Fruits : The EFSA concluded that the use of this compound in citrus fruits, excluding oranges, is unlikely to present a risk to consumer health, based on a risk assessment that considered short-term and long-term intake of residues (Brancato et al., 2017).

  • Degradation in Aquifers : A field study in Denmark showed that Dichlorprop was degraded within a meter's distance in an aerobic aquifer over 120 days, without preferential degradation of its enantiomers, indicating its behavior in groundwater environments (Rügge et al., 2002).

  • Chiral Determination in Tea Samples : Research on the stereoselective determination of Dichlorprop enantiomers in tea samples was developed using ultra-performance LC with fluorescence spectrometry, highlighting the methods for analyzing Dichlorprop residues in food products (Inoue et al., 2013).

  • Analytical Method for Agricultural Commodities : A study developed an analytical method for Dichlorprop in agricultural commodities, focusing on its use as a plant growth regulator and its potential risks when present in fruits exceeding maximum residue limits (Lee et al., 2013).

Safety and Hazards

Dichlorprop-P may cause serious eye irritation, may be harmful if inhaled, may cause drowsiness or dizziness, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The endocrine potential of Dichlorprop-P is a subject of ongoing research . There is also a data gap identified for an updated literature search on published epidemiological studies on phenoxyherbicides including this compound .

properties

IUPAC Name

(2R)-2-(2,4-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHCENGPTKEIGP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0034851
Record name Dichlorprop-P
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Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid with naphthalene odor; [Reference #1]
Record name Dichlorprop-P
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Vapor Pressure

0.00000046 [mmHg]
Record name Dichlorprop-P
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CAS RN

15165-67-0
Record name (+)-Dichlorprop
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Record name Dichlorprop-P [ISO:BSI]
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Record name Dichlorprop-P
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Record name R-(+)-2-(2,4-dichlorophenoxy)propionic acid
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Record name Propanoic acid, 2-(2,4-dichlorophenoxy)-, (2R)
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Record name DICHLORPROP-P
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Synthesis routes and methods

Procedure details

1 g of 2,4-Dichlorophenol was dissolved in 15 ml of N,N-dimethylformamide, and 0.27 g of 60% sodium hydride was added thereto under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. 1.1 ml of Ethyl α-bromopropionate was added to the mixture, and stirring was continued at room temperature for another 1 hour. To the reaction solution was added aqueous ammonium chloride, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The residue was subjected to silica gel column chromatography, and the fraction eluted with 50:1 n-hexane:ethyl acetate was evaporated and the residue was dissolved in ethanol. To this solution was added 6.5 ml of 5N sodium hydroxide. It was then refluxed for 1 hour. The reaction solution was cooled, and water was added thereto. Then, the mixture was acidified with dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, to give 1.5 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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